Cas no 5453-51-0 (5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione)

5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
- 5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione
- 5453-51-0
- SMR000528183
- SCHEMBL3467350
- 4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dihydroimidazol-2-one
- TS-10229
- BDBM50347925
- MLS000737838
- ChemDiv1_000330
- AB00832856-04
- SR-01000393128-1
- G22256
- HMS587O22
- SR-01000393128
- 5-(INDOLMETHYNYL)-HYDANTONIN
- SCHEMBL3467353
- MLS001173262
- AKOS040763846
- (5Z)-5-(1H-indol-3-ylmethylene)imidazolidine-2,4-dione
- AKOS000630239
- Z119992854
- CHEMBL38739
- EN300-15261
- 117490-33-2
- 2'-N-denrthyl-N-3'-methylaplysinopsin
- BDBM50347917
- CHEMBL1802787
- HMS2875L08
-
- インチ: InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17)/b7-5+
- InChIKey: RBTNARRBWGUBEI-FNORWQNLSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CC3=C(NC(=O)N3)O)C=N2
計算された属性
- せいみつぶんしりょう: 362.12034
- どういたいしつりょう: 227.069
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74A^2
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.19
- ふってん: 537.4°C at 760 mmHg
- フラッシュポイント: 278.8°C
- 屈折率: 1.631
- PSA: 58.54
5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15261-0.1g |
5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione |
5453-51-0 | 95% | 0.1g |
$84.0 | 2023-04-20 | |
TRC | I628330-50mg |
5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione |
5453-51-0 | 50mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-15261-10.0g |
5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione |
5453-51-0 | 95% | 10g |
$1043.0 | 2023-04-20 | |
Enamine | EBC-54030-35mg |
5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione |
5453-51-0 | 95.0% | 35mg |
$112.0 | 2023-09-26 | |
Aaron | AR00DJRV-1g |
5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione |
5453-51-0 | 95% | 1g |
$357.00 | 2023-12-15 | |
1PlusChem | 1P00DJJJ-1g |
5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione |
5453-51-0 | 95% | 1g |
$350.00 | 2024-04-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037115-5g |
5-((1H-Indol-3-yl)methylene)imidazolidine-2,4-dione |
5453-51-0 | 5g |
¥6352.00 | 2024-05-09 | ||
1PlusChem | 1P00DJJJ-2.5g |
5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione |
5453-51-0 | 95% | 2.5g |
$651.00 | 2024-04-30 | |
Aaron | AR00DJRV-2.5g |
5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione |
5453-51-0 | 95% | 2.5g |
$680.00 | 2023-12-15 | |
1PlusChem | 1P00DJJJ-100mg |
5-[(1H-indol-3-yl)methylidene]imidazolidine-2,4-dione |
5453-51-0 | 95% | 100mg |
$161.00 | 2024-04-30 |
5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dioneに関する追加情報
5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione: A Comprehensive Overview of This Unique Heterocyclic Compound
The chemical compound 5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione (CAS No. 5453-51-0) represents an intriguing heterocyclic structure that combines indole and imidazolidine moieties. This indole-derived compound has garnered significant attention in recent years due to its unique molecular architecture and potential applications in various scientific fields. The imidazolidine-2,4-dione core, commonly known as hydantoin, coupled with the indol-3-ylmethylidene substituent, creates a versatile scaffold that offers numerous possibilities for chemical modification and biological activity.
Recent searches in scientific databases and AI-powered research tools reveal growing interest in indole-hydantoin hybrids, particularly regarding their potential in medicinal chemistry and materials science. The 5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione structure presents an excellent example of how combining two pharmacologically important heterocycles can lead to novel compounds with enhanced properties. Researchers frequently inquire about the synthesis of 5453-51-0, its physicochemical properties, and potential biological activities, reflecting the compound's relevance in contemporary chemical research.
From a structural perspective, 5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione features a planar configuration with extended conjugation between the indole and hydantoin rings. This conjugation contributes to its interesting spectral properties, making it a subject of study in photochemistry. The compound typically appears as a yellow to orange crystalline powder, with moderate solubility in polar organic solvents but limited solubility in water. Its molecular weight of 227.22 g/mol and specific hydrogen bonding patterns influence its crystallization behavior and intermolecular interactions.
The synthetic routes to 5453-51-0 typically involve condensation reactions between appropriately substituted indole aldehydes and hydantoin derivatives. Recent advancements in green chemistry have prompted investigations into more sustainable preparation methods for such indole-containing heterocycles. Microwave-assisted synthesis and catalyst-free conditions have emerged as popular topics in literature searches, reflecting the chemical community's focus on environmentally friendly synthetic protocols.
In the realm of potential applications, 5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione has shown promise in several areas. The compound's structural similarity to both tryptophan metabolites and known bioactive hydantoins suggests possible pharmacological activities. Preliminary studies have examined its interactions with various biological targets, though comprehensive clinical data remains limited. The scientific community continues to explore its potential as a scaffold for developing new therapeutic agents, particularly in neurological and inflammatory conditions.
Material science applications of indole-hydantoin derivatives have also gained attention. The conjugated system and potential for supramolecular organization make 5453-51-0 interesting for organic electronic applications. Researchers are investigating its use in organic semiconductors, light-emitting materials, and molecular sensors. The compound's ability to form stable complexes with metal ions further expands its potential utility in materials chemistry.
From a commercial perspective, the market for specialized heterocyclic compounds like 5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione has shown steady growth. Pharmaceutical and biotechnology companies represent the primary consumers, followed by academic research institutions. The compound is typically available in milligram to gram quantities from specialty chemical suppliers, with purity levels ranging from 95% to 99%. Pricing trends indicate moderate costs compared to more complex indole derivatives, making it accessible for research purposes.
Storage and handling recommendations for 5453-51-0 follow standard protocols for organic compounds. The material should be kept in a cool, dry environment, protected from light to prevent potential photochemical degradation. While not classified as highly hazardous, proper laboratory practices should be observed when working with this compound, including the use of personal protective equipment and adequate ventilation.
Analytical characterization of 5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione typically employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, with 1H NMR showing characteristic signals for the indole protons and hydantoin moiety. The UV-visible spectrum often displays absorption maxima in the 300-400 nm range, corresponding to the π-π* transitions of the conjugated system.
Future research directions for indole-hydantoin hybrids may focus on expanding their applications in drug discovery and materials science. The development of novel derivatives with enhanced properties remains an active area of investigation. Additionally, computational studies predicting the compound's behavior in various environments and its interactions with biological targets are becoming increasingly common, reflecting the integration of AI and machine learning in chemical research.
In conclusion, 5-(1H-Indol-3-ylmethylidene)imidazolidine-2,4-dione (CAS No. 5453-51-0) represents a fascinating example of heterocyclic chemistry with diverse potential applications. Its unique combination of indole and hydantoin moieties creates opportunities for innovation across multiple scientific disciplines. As research continues to uncover new properties and applications for this compound and its derivatives, its importance in both academic and industrial settings is likely to grow, making it a compound worth watching in the coming years.
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